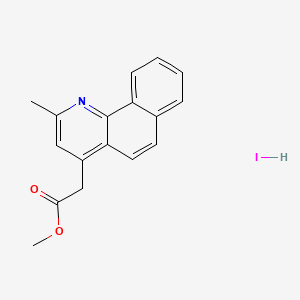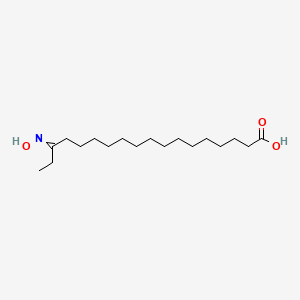![molecular formula C14H6F13N B14329672 4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile CAS No. 104554-44-1](/img/structure/B14329672.png)
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile is a fluorinated organic compound with the molecular formula C14H6F13N. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a fluorinated alkyl halide with a benzonitrile derivative under specific conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzonitrile moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts.
Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: The compound is used in the production of specialty polymers and coatings due to its high chemical stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile involves its interaction with specific molecular targets. The high fluorine content enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used as an intermediate in organic synthesis.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Known for its use in the production of fluorinated surfactants.
1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-pentene: Utilized in the synthesis of fluorinated polymers.
The uniqueness of this compound lies in its specific structure, which combines a highly fluorinated alkyl group with a benzonitrile moiety, providing distinct chemical and physical properties .
Propiedades
Número CAS |
104554-44-1 |
|---|---|
Fórmula molecular |
C14H6F13N |
Peso molecular |
435.18 g/mol |
Nombre IUPAC |
4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile |
InChI |
InChI=1S/C14H6F13N/c15-10(16,11(17,18)14(25,26)27)9(12(19,20)21,13(22,23)24)5-7-1-3-8(6-28)4-2-7/h1-4H,5H2 |
Clave InChI |
PZMHPKJLLLZFRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


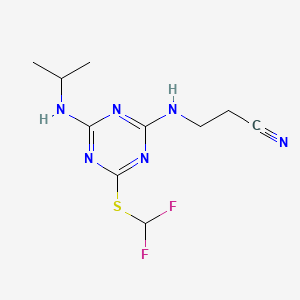


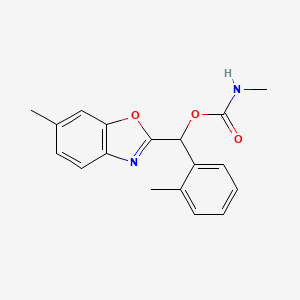
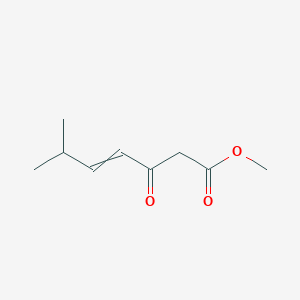
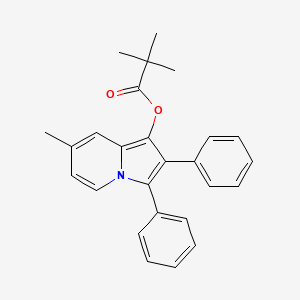

![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)

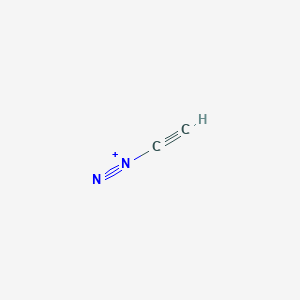
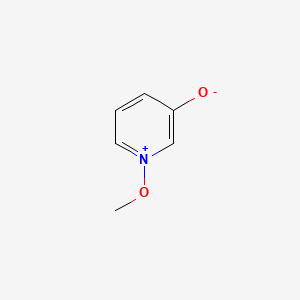
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
